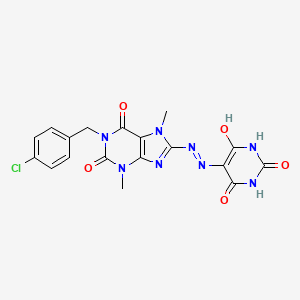

5-(2-(1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

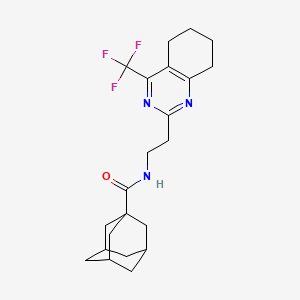

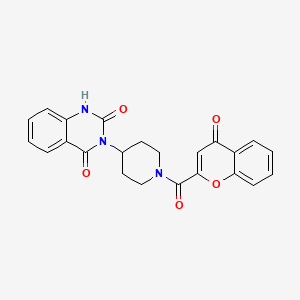

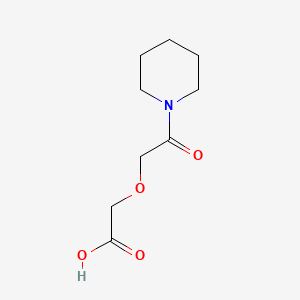

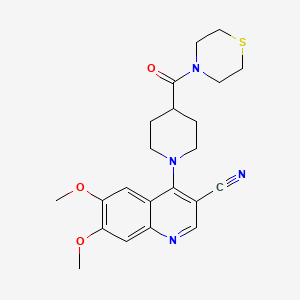

The compound is a complex organic molecule with multiple functional groups, including a purine ring (a type of heterocyclic aromatic compound), a pyrimidine ring (another type of heterocyclic aromatic compound), and a hydrazone group. These types of compounds are often found in biological systems and can have various biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied, depending on the specific conditions and reactants used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .Scientific Research Applications

Synthesis Methods

The synthesis of HMS1659J03 involves the combination of two fused pyrimidine rings, resulting in a bicyclic structure. Researchers have developed various synthetic routes to access this compound, including cyclization reactions and functional group modifications . These methods are crucial for obtaining sufficient quantities of HMS1659J03 for further investigations.

a. Anticancer Activity: Studies have explored the potential of HMS1659J03 as an anticancer agent. Its unique structure and interactions with cellular components make it an interesting candidate for further evaluation. Researchers investigate its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action.

b. Antimicrobial Properties: HMS1659J03 has demonstrated antimicrobial activity against bacteria, fungi, and parasites. Its mode of action may involve disrupting essential cellular processes or inhibiting specific enzymes. Researchers aim to optimize its efficacy and minimize toxicity for potential therapeutic use.

c. Anti-inflammatory Effects: Inflammation plays a crucial role in various diseases. HMS1659J03 has shown promise as an anti-inflammatory agent by modulating immune responses. Researchers explore its impact on cytokine production, NF-κB signaling, and other inflammatory pathways.

d. Neuroprotective Potential: Given its unique structure, HMS1659J03 may influence neuronal health. Studies investigate its neuroprotective effects, such as reducing oxidative stress, enhancing synaptic plasticity, or promoting neuronal survival. These findings could have implications for neurodegenerative diseases.

Unexpected Synthetic Routes

Researchers have uncovered unexpected synthetic pathways during the preparation of HMS1659J03. These serendipitous discoveries contribute to our understanding of chemical reactivity and provide new avenues for designing related compounds .

Future Directions

Continued research on HMS1659J03 should focus on:

Future Directions

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN8O5/c1-25-11-12(20-16(25)24-23-10-13(28)21-17(31)22-14(10)29)26(2)18(32)27(15(11)30)7-8-3-5-9(19)6-4-8/h3-6H,7H2,1-2H3,(H3,21,22,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEYLEYSAKNCTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N=NC3=C(NC(=O)NC3=O)O)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2631203.png)

![N-(3,3-diethoxypropyl)-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2631211.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2631214.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2631217.png)

![N-(2-(diethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631218.png)

![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2631225.png)